molecular formula C21H17N3O2 B5846970 2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine

Cat. No.: B5846970
M. Wt: 343.4 g/mol
InChI Key: JTKPFUKFJXQTAE-UHFFFAOYSA-N
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Description

2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxadiazole ring can produce various amine derivatives.

Scientific Research Applications

2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-8-6-7-11-16(14)21-23-19(24-26-21)17-12-13-18(22-20(17)25-2)15-9-4-3-5-10-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKPFUKFJXQTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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